![molecular formula C22H17Cl2FN2O3S B2497674 2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide CAS No. 951598-70-2](/img/structure/B2497674.png)

2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

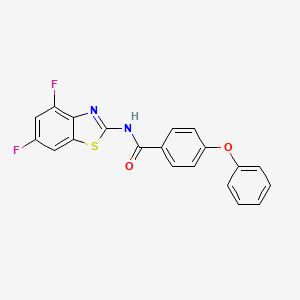

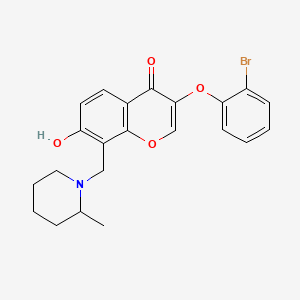

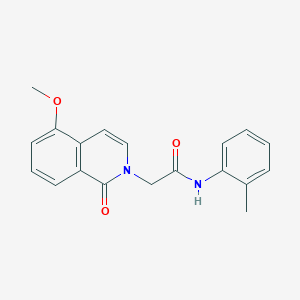

This compound belongs to the class of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, which are synthesized for their unique structural and chemical properties. The interest in these molecules lies in their versatile chemical frameworks, which allow for a wide range of chemical modifications and applications in material science, chemistry, and potentially pharmacology, within the bounds of this discussion's restrictions.

Synthesis Analysis

The synthesis of this compound and related structures involves multi-step chemical processes, starting from polymer-supported α-amino acids. These acids are sulfonylated, alkylated, and subjected to cyclization reactions to form the target compounds. Solid-phase synthesis techniques have facilitated the production of these compounds with good crude purity and acceptable yields. This methodology provides a scalable and efficient route to a diverse array of thiadiazepine derivatives (P. Trapani, Tereza Volná, Miroslav Soural, 2016).

Molecular Structure Analysis

The molecular structure of thiadiazepine derivatives has been extensively analyzed, highlighting their complex and versatile nature. Crystal structure analysis using X-ray diffraction has been a crucial tool in understanding the spatial arrangement of atoms within these molecules, providing insights into their chemical reactivity and interaction potentials. For instance, the study of similar compounds has revealed planar molecular configurations and specific orientations of substituents that influence the overall molecular properties (A. Banu, R. Lamani, I. Khazi, N. Begum, 2014).

Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis Applications

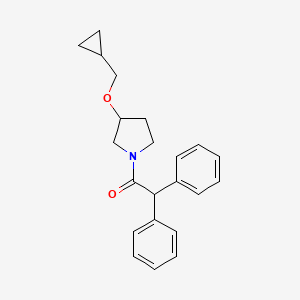

Solid-Phase Synthesis of 2,3-Dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-Dioxides : This study demonstrates the solid-phase synthesis technique for creating 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, starting from polymer-supported α-amino acids. The process includes several steps such as sulfonylation, alkylation, reduction, and cyclization, leading to the production of the target compounds. This method allows for the straightforward generation of the desired compounds using commercially available building blocks, highlighting the strategy's efficiency for producing complex heterocycles like 2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide (Trapani, Volná, & Soural, 2016).

Ring Contraction Synthesis Approach

Ring Contraction of 2,5-Dihydrobenzo[f][1,2,5]thiadiazepine 1,1-Dioxides : This paper outlines an efficient synthesis route for 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. The process involves the formation of carbon-sulfur bonds under mild conditions. The benzothiazine 1,1-dioxides produced are of pharmacological relevance, indicating the potential application of the parent compound in medicinal chemistry and drug design (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Heterocyclic Compound Synthesis

Synthesis and Crystal Structure Analysis of Thiadiazole Derivatives : This research focuses on the synthesis and structural analysis of thiadiazole derivatives, including 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl variant. The study provides insight into the molecular structures and interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Banu, Lamani, Khazi, & Begum, 2014).

Eigenschaften

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2FN2O3S/c23-17-8-5-15(6-9-17)12-27-20-3-1-2-4-21(20)31(29,30)26(14-22(27)28)13-16-7-10-18(25)11-19(16)24/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZDOIOIPFRJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=C(C=C(C=C3)F)Cl)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)

![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)